molecular formula C6H15N5 B1668040 Buformin CAS No. 692-13-7

Buformin

Numéro de catalogue: B1668040
Numéro CAS: 692-13-7
Poids moléculaire: 157.22 g/mol
Clé InChI: XSEUMFJMFFMCIU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Buformin, également connu sous le nom de 1-butylbiguanide, est un antidiabétique oral appartenant à la classe des biguanides. Il est chimiquement apparenté à la metformine et à la phénformine. Le this compound a été introduit en 1958 et a été utilisé dans le traitement du diabète de type 2. il a été retiré du marché dans la plupart des pays en raison d'un risque élevé de provoquer une acidose lactique .

Méthodes De Préparation

Le buformin peut être synthétisé par réaction de la butylamine avec la dicyandiamide dans des conditions spécifiques. La réaction implique généralement le chauffage du mélange à une température d'environ 150-160 °C pendant plusieurs heures. Le produit résultant est ensuite purifié par recristallisation .

Analyse Des Réactions Chimiques

Le buformin subit plusieurs types de réactions chimiques, notamment :

    Oxydation : Le this compound peut être oxydé pour former divers produits d'oxydation.

    Réduction : Il peut également subir des réactions de réduction dans des conditions spécifiques.

    Substitution : Le this compound peut participer à des réactions de substitution, où l'un de ses groupes fonctionnels est remplacé par un autre groupe.

Les réactifs courants utilisés dans ces réactions comprennent les oxydants comme le peroxyde d'hydrogène et les réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications De Recherche Scientifique

Anti-Diabetic Properties

Mechanism of Action : Buformin primarily acts by enhancing insulin sensitivity and reducing hepatic glucose production. It activates the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis and metabolism.

Clinical Use : this compound has been indicated for managing type 2 diabetes mellitus, particularly in patients who do not respond adequately to other treatments. Despite its effectiveness, it has fallen out of favor in many markets due to safety concerns regarding lactic acidosis, a potential side effect associated with biguanides .

Anti-Cancer Activity

Recent studies have highlighted this compound's potential as an anti-cancer agent. Its mechanism involves the activation of AMPK, leading to reduced cell proliferation and increased apoptosis in various cancer cell lines.

Case Studies and Research Findings

  • Osteosarcoma : A study demonstrated that this compound significantly suppressed the growth and invasion of osteosarcoma cells by activating AMPK signaling. The compound induced cell cycle arrest and increased reactive oxygen species levels, ultimately leading to decreased ATP production .
  • Cervical Cancer : In cervical cancer models, this compound exhibited dose-dependent anti-proliferative effects across multiple cell lines. It enhanced glucose uptake and lactate production while decreasing ATP levels, indicating a shift towards glycolysis .
  • Breast Cancer : this compound has shown promise in reducing tumor growth in breast cancer models by inhibiting key signaling pathways involved in cell survival and proliferation .

Infectious Disease Treatment

This compound has also been investigated for its effects on viral infections. A study involving influenza-infected mice indicated that this compound treatment improved survival rates and reduced lung inflammation compared to control groups . This suggests that this compound may modulate immune responses during viral infections.

Comparative Efficacy with Other Biguanides

While this compound is less commonly used than metformin, it has shown superior efficacy in some studies regarding its anti-cancer properties. For instance, it has been noted that this compound can be more potent than metformin in activating AMPK and inhibiting mTOR pathways, which are critical for cancer cell metabolism .

Data Table: Summary of this compound Applications

Application AreaMechanism of ActionKey Findings
Anti-DiabeticEnhances insulin sensitivity; reduces glucose productionEffective in managing type 2 diabetes; safety concerns limit use
Anti-CancerActivates AMPK; induces apoptosisSuppresses tumor growth in osteosarcoma and cervical cancer
Infectious DiseaseModulates immune responseImproves survival in influenza-infected mice

Mécanisme D'action

Buformin exerts its effects by delaying the absorption of glucose from the gastrointestinal tract, increasing insulin sensitivity and glucose uptake into cells, and inhibiting the synthesis of glucose by the liver. It activates AMP-activated protein kinase (AMPK), which is a sensor that reacts to a lack of energy by increasing the ratio of AMP to ATP. This activation leads to the inhibition of the mTOR pathway and promotes an “economical” mode of cellular existence .

Comparaison Avec Des Composés Similaires

Le buformin est chimiquement apparenté à d'autres biguanides comme la metformine et la phénformine. Bien que les trois composés partagent des mécanismes d'action similaires, il existe des différences notables :

La particularité du this compound réside dans sa structure chimique spécifique, qui comprend un groupe butyle, ce qui le distingue de la metformine et de la phénformine .

Activité Biologique

Buformin, a member of the biguanide class of compounds, has historically been used as an anti-diabetic agent. Recent research has revealed its potential in oncology, showcasing significant anti-tumor activities across various cancer types. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cell proliferation and invasion, and insights from recent studies.

This compound primarily exerts its biological effects through the activation of the AMP-activated protein kinase (AMPK) pathway. AMPK serves as a cellular energy sensor and plays a crucial role in regulating metabolism, cell growth, and apoptosis.

Key Mechanisms

  • AMPK Activation : this compound activates AMPK, leading to downstream effects such as inhibition of the mTOR pathway, which is critical for cell growth and proliferation.
  • Reactive Oxygen Species (ROS) Production : The compound increases ROS levels in cancer cells, which can induce apoptosis and inhibit proliferation.
  • Glucose Metabolism Alteration : this compound enhances glucose uptake while decreasing ATP production, shifting cellular metabolism towards glycolysis and lactate production.

Anti-Proliferative Effects

This compound has demonstrated significant anti-proliferative effects in various cancer cell lines:

  • Cervical Cancer : In studies involving cervical cancer cell lines (C33A, Hcc94, SiHa), this compound reduced colony formation and induced cell cycle arrest. The IC50 values were found to be 236.2 μM for C33A and 166.1 μM for Hcc94, indicating potent activity compared to controls (P < 0.001) .
  • Osteosarcoma : Research on U-2 OS cells showed that this compound suppressed growth with an IC50 of 69.1 µM and induced significant cell cycle arrest (P < 0.001) .

Invasion Suppression

This compound also inhibits cancer cell invasion:

  • In cervical cancer models, this compound treatment led to a marked decrease in invasion capabilities by downregulating matrix metalloproteinase 9 (MMP9) expression .
  • Similar results were observed in osteosarcoma models where this compound impaired cellular invasion (P = 0.038) .

Comparative Efficacy with Other Biguanides

This compound has been compared with other biguanides like metformin and phenformin regarding their anti-cancer properties:

CompoundCancer TypeIC50 ValueMechanism of Action
This compoundCervical Cancer236.2 μMAMPK activation, ROS increase
MetforminCervical CancerNot specifiedAMPK activation
PhenforminCervical CancerNot specifiedAMPK activation
This compoundOsteosarcoma69.1 µMAMPK activation

This compound exhibited superior potency compared to metformin and phenformin in several studies .

Case Studies and Clinical Implications

Several preclinical studies have highlighted the efficacy of this compound in reducing tumor incidence:

  • A study indicated that this compound significantly decreased spontaneous tumor incidence in rats by 49.5% over long-term treatment .
  • Another investigation showed that postnatal treatment with this compound reduced malignant neurogenic tumor incidence in rats exposed to carcinogens .

These findings suggest that this compound may serve not only as a therapeutic agent but also as a preventive measure against certain cancers.

Q & A

Basic Research Questions

Q. What experimental models are optimal for studying Buformin's anti-cancer mechanisms in preclinical research?

Methodological Answer:

  • In vitro models : Use established cancer cell lines (e.g., HeLa for cervical cancer) to assess proliferation, apoptosis, and DNA damage markers like γ-H2AX foci . Validate findings across multiple cell lines to account for heterogeneity.
  • In vivo models : Employ xenograft mouse models with human-derived cancer cells to evaluate tumor growth inhibition and systemic toxicity. Dose optimization should align with pharmacokinetic profiles observed in vitro (e.g., 10 mM this compound in cell culture ).
  • Mechanistic studies : Combine functional assays (e.g., clonogenic survival assays) with molecular techniques (Western blotting for AMPK/mTOR pathway markers) to link phenotypic effects to signaling pathways .

Q. How should researchers determine the optimal this compound concentration for in vitro experiments?

Methodological Answer:

  • Conduct dose-response curves using a gradient of this compound concentrations (e.g., 1–20 mM) and measure viability (via MTT assays) and mechanistic markers (e.g., AMPK phosphorylation).
  • Select concentrations that achieve ≥50% inhibition of proliferation without inducing acute cytotoxicity (e.g., 10 mM in cervical cancer studies ).
  • Validate using time-course experiments to assess delayed effects (e.g., DNA repair inhibition post-irradiation ).

Q. What are the key methodological considerations for studying this compound's impact on mitochondrial function?

Methodological Answer:

  • Use extracellular flux analyzers (e.g., Seahorse XF) to measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR). This compound suppresses OCR (indicating mitochondrial inhibition) and increases ECAR (glycolytic compensation) .
  • Pair metabolic data with cell viability assays to differentiate cytotoxic effects from metabolic reprogramming.
  • Compare results with structurally related compounds (e.g., Metformin, Phenformin) to identify class-specific versus this compound-specific effects .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding this compound's effects on AMPK activation versus mTOR inhibition in different cancer types?

Methodological Answer:

  • Perform tissue-specific pathway analysis : Use phospho-specific antibodies to quantify AMPK (Thr172) and mTOR (Ser2448) activation in parallel. For example, this compound activates AMPK in cervical cancer but may show muted effects in mTOR-driven cancers .
  • Experimental controls : Include genetic knockouts (e.g., AMPKα1/α2-deficient cells) to confirm pathway dependency.
  • Cross-study validation : Replicate conflicting findings using identical cell lines and assay conditions to isolate variables (e.g., serum concentration, treatment duration) .

Q. What experimental designs are recommended to evaluate this compound's synergy with chemotherapy or radiotherapy?

Methodological Answer:

  • Sequential vs. concurrent dosing : Pre-treat cells with this compound 1–2 hours before irradiation or chemotherapy (e.g., cisplatin) to assess radiosensitization or chemosensitization .
  • Combination index (CI) analysis : Use the Chou-Talalay method to quantify synergy (CI < 1), additive effects (CI = 1), or antagonism (CI > 1). Include dose-reduction metrics to identify clinically relevant combinations .
  • In vivo validation : Monitor tumor regression and survival in mice receiving combination therapy versus monotherapy.

Q. How should researchers address discrepancies in this compound's reported toxicity profiles across studies?

Methodological Answer:

  • Comparative toxicity assays : Standardize assays (e.g., lactate production for glycolytic flux vs. LDH release for membrane integrity) to distinguish metabolic adaptation from cytotoxicity.
  • Species-specific analysis : Test this compound in primary human hepatocytes versus rodent models to evaluate translational relevance of toxicity data.
  • Long-term exposure models : Use 3D organoids or chronic dosing in vivo to mimic clinical exposure and assess cumulative effects .

Q. Data Analysis & Interpretation

Q. What statistical approaches are appropriate for analyzing this compound's dose-dependent effects on cell-cycle arrest?

Methodological Answer:

  • Use non-linear regression (e.g., log-dose vs. response) to calculate IC50 values and compare across cell lines.
  • For cell-cycle data (flow cytometry), apply ANOVA with post-hoc tests to compare phase distribution (G0/G1, S, G2/M) between treatment groups.
  • Incorporate time-lapse imaging to correlate cell-cycle arrest duration with this compound’s metabolic effects .

Q. How can researchers validate this compound's mechanism of action when conflicting pathway crosstalk is observed?

Methodological Answer:

  • Pharmacological inhibition : Co-treat with pathway-specific inhibitors (e.g., Compound C for AMPK) to isolate this compound’s primary targets.
  • Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics (mass spectrometry) to identify downstream effectors beyond AMPK/mTOR (e.g., HIF-1α stabilization ).
  • Clinical correlation : Compare in vitro findings with patient-derived xenografts (PDXs) harboring mutations in target pathways.

Q. Experimental Replication & Transparency

Q. What details must be included in methodology sections to ensure reproducibility of this compound studies?

Methodological Answer:

  • Compound characterization : Report this compound’s purity (e.g., HPLC), solvent (e.g., DMSO), and storage conditions.
  • Assay conditions : Specify serum concentration, incubation time, and irradiation parameters (e.g., 4 Gy X-ray ).
  • Data availability : Deposit raw data (e.g., flow cytometry FCS files) in public repositories and cite relevant datasets .

Q. How should researchers document and share contradictory findings in this compound literature?

Methodological Answer:

  • Systematic reviews : Use PRISMA guidelines to synthesize evidence, highlighting study-specific variables (e.g., cell type, this compound batch) that may explain discrepancies .
  • Pre-registration : Submit experimental protocols to platforms like Open Science Framework before data collection to reduce bias in reporting .
  • Negative result publication : Publish null or conflicting findings in specialized journals (e.g., PLOS ONE) to improve data transparency .

Propriétés

IUPAC Name

2-butyl-1-(diaminomethylidene)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N5/c1-2-3-4-10-6(9)11-5(7)8/h2-4H2,1H3,(H6,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSEUMFJMFFMCIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN=C(N)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046420
Record name Buformin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

692-13-7
Record name Buformin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=692-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Buformin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000692137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Buformin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04830
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Buformin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-butylbiguanide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.662
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUFORMIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2115E9C7B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.